A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole: Predicted NMR and FTIR Analysis
A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole: Predicted NMR and FTIR Analysis
This in-depth technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for the novel heterocyclic compound, 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure the highest degree of technical accuracy and practical utility.
Introduction
5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a multifaceted heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole core is a well-established pharmacophore found in numerous biologically active molecules.[1][2] The unique substitution pattern of this particular derivative—an amino group at the 5-position, a cyclopropyl ring at the 3-position, and a 2,4,6-trichlorophenyl group at the 1-position—is anticipated to confer distinct physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a comprehensive prediction and interpretation of its ¹H NMR, ¹³C NMR, and FTIR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally related pyrazole derivatives and the known effects of the substituents.[3][4][5] The spectrum is expected to be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[6]
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet | - |
| H-4 (Pyrazole ring) | 5.8 - 6.2 | Singlet | - |
| CH (Cyclopropyl) | 1.8 - 2.2 | Multiplet | |
| CH₂ (Cyclopropyl) | 0.6 - 1.2 | Multiplet | |
| Ar-H (Trichlorophenyl) | 7.5 - 7.8 | Singlet | - |
Interpretation of the ¹H NMR Spectrum:
-
Amino Protons (NH₂): The protons of the 5-amino group are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.
-
Pyrazole Ring Proton (H-4): The single proton on the pyrazole ring at the 4-position is anticipated to resonate as a sharp singlet between 5.8 and 6.2 ppm. Its chemical shift is influenced by the electron-donating amino group at C-5 and the electron-withdrawing nature of the adjacent nitrogen atoms.[7]
-
Cyclopropyl Protons (CH and CH₂): The cyclopropyl group will exhibit a complex multiplet pattern. The methine proton (CH) is expected to appear further downfield (1.8 - 2.2 ppm) compared to the methylene protons (CH₂) which will be in the more upfield region of 0.6 - 1.2 ppm. This is a characteristic feature of cyclopropyl rings.[8]
-
Trichlorophenyl Protons (Ar-H): The 2,4,6-trichlorophenyl ring has two equivalent protons at the 3 and 5 positions. Due to the symmetrical substitution pattern, these protons are expected to appear as a single sharp singlet in the aromatic region, typically between 7.5 and 7.8 ppm. The strong deshielding is a result of the aromatic ring current and the inductive effect of the chlorine atoms.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from similar pyrazole structures and established substituent effects.[4][9]
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | 150 - 155 |
| C-5 (Pyrazole) | 145 - 150 |
| C-4 (Pyrazole) | 90 - 95 |
| C-1' (Trichlorophenyl) | 135 - 140 |
| C-2'/C-6' (Trichlorophenyl) | 130 - 135 |
| C-4' (Trichlorophenyl) | 130 - 135 |
| C-3'/C-5' (Trichlorophenyl) | 128 - 132 |
| CH (Cyclopropyl) | 8 - 12 |
| CH₂ (Cyclopropyl) | 4 - 8 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrazole Ring Carbons (C-3, C-5, C-4): The carbons of the pyrazole ring are significantly influenced by the nitrogen atoms and the substituents. C-3 and C-5, being attached to nitrogen, will appear downfield. The C-3, bearing the cyclopropyl group, is predicted between 150-155 ppm, while the C-5, with the amino group, is expected around 145-150 ppm. The C-4 carbon will be the most upfield of the ring carbons, appearing in the 90-95 ppm region.[7]
-
Trichlorophenyl Carbons: The aromatic carbons of the trichlorophenyl ring will resonate in the 128-140 ppm range. The quaternary carbon attached to the pyrazole nitrogen (C-1') will be the most deshielded. The chlorine-substituted carbons (C-2', C-4', C-6') will also be downfield, while the protonated carbons (C-3', C-5') will be slightly more upfield.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum, typically below 15 ppm, due to their strained nature and high degree of s-character in the C-H bonds.
Predicted FTIR Spectral Data
The FTIR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic FTIR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H (Amino) | Asymmetric & Symmetric Stretching |
| 3100 - 3000 | C-H (Aromatic & Pyrazole) | Stretching |
| 2980 - 2850 | C-H (Cyclopropyl) | Stretching |
| 1640 - 1600 | C=N (Pyrazole ring) | Stretching |
| 1580 - 1550 | N-H (Amino) | Bending (Scissoring) |
| 1500 - 1400 | C=C (Aromatic & Pyrazole) | Ring Stretching |
| 850 - 800 | C-Cl (Aryl Halide) | Stretching |
Interpretation of the FTIR Spectrum:
-
N-H Stretching: The presence of the primary amino group will be clearly indicated by two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10]
-
C-H Stretching: Aromatic and pyrazole C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and trichlorophenyl rings will give rise to a series of absorptions in the 1640-1400 cm⁻¹ fingerprint region.
-
N-H Bending: The scissoring (bending) vibration of the amino group is anticipated to be observed in the 1580-1550 cm⁻¹ range.
-
C-Cl Stretching: The strong absorption bands for the C-Cl stretching of the trichlorophenyl ring are expected in the lower frequency region of 850-800 cm⁻¹.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum similarly to the ¹H NMR.
-
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrument Setup: Use a modern FTIR spectrometer.[12]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Visualization of Key Structural and Workflow Elements
Caption: Molecular structure of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive and scientifically grounded prediction of the NMR and FTIR spectra of 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this and related pyrazole derivatives. The detailed interpretations and experimental protocols offer a practical framework for researchers in the field, ensuring the integrity and reliability of their findings.
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